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molecular formula C8H14O2 B8526591 4-Ethylhexenoic acid

4-Ethylhexenoic acid

Cat. No. B8526591
M. Wt: 142.20 g/mol
InChI Key: JUAHIVUUUQRPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04502993

Procedure details

The procedure followed was analogous to part (b) of Example 1, with the exception that, before the cracking reaction, the mixture, together with the added water, was boiled under reflux for 50 minutes at 90° C. and under a correspondingly reduced pressure. 260 g of 4-ethylhexenoic acid (boiling point 139°-141° C./25) were obtained, corresponding to a yield of 84.1%, relative to 2-ethylbutanal which had reacted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84.1%

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH:2]=[CH:3][CH2:4][CH2:5][CH3:6].[CH2:9](C(CC)C=O)[CH3:10]>O>[CH2:5]([CH:4]([CH2:9][CH3:10])[CH:3]=[CH:2][C:1]([OH:8])=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before the cracking reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C=CC(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 260 g
YIELD: PERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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